molecular formula C16H19BrClNO B5090426 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride

2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride

Cat. No. B5090426
M. Wt: 356.7 g/mol
InChI Key: MJGXGYYGINXLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride, also known as BBAE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists and has been studied for its ability to regulate blood pressure and heart rate, as well as its potential use in treating cardiovascular diseases.

Mechanism of Action

2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it blocks the binding of adrenaline and noradrenaline to their receptors. This results in a decrease in heart rate and blood pressure, as well as a reduction in the workload of the heart.
Biochemical and Physiological Effects
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride has been shown to have several biochemical and physiological effects in animal models. It can reduce the levels of adrenaline and noradrenaline in the blood, which helps to regulate blood pressure and heart rate. Additionally, 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride in lab experiments is its high specificity for beta-adrenergic receptors, which allows for targeted effects on cardiovascular function. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to maintain consistent effects over time.

Future Directions

There are several potential future directions for research on 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride. One area of interest is its potential use in treating heart failure, as it has been shown to improve cardiac function in animal models. Additionally, further studies could explore the effects of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride on other physiological systems, such as the respiratory and immune systems. Finally, research could investigate the potential use of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride in combination with other drugs for the treatment of cardiovascular diseases.

Synthesis Methods

The synthesis of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride involves the reaction of benzylamine with 4-bromobenzyl chloride in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride.

Scientific Research Applications

2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Research has shown that 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride can effectively reduce blood pressure and heart rate in animal models, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases.

properties

IUPAC Name

2-[benzyl-[(4-bromophenyl)methyl]amino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO.ClH/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGXGYYGINXLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[Benzyl-[(4-bromophenyl)methyl]amino]ethanol;hydrochloride

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